1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine
Description
1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-methoxy-2-oxoethylcarbamoyl substituent. Its trifluoroacetate salt form (C₁₀H₁₅F₃N₂O₅, MW: 300.23) is commonly utilized in pharmaceutical intermediates, as evidenced by its role in click chemistry for drug repurposing studies .
Properties
IUPAC Name |
tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-7-5-6-9(15)11(17)14-8-10(16)19-4/h9H,5-8H2,1-4H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCFSKLCUPXAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine typically involves the activation and substitution reactions of imidazole . The industrial production methods are not extensively documented, but the compound is generally prepared through a series of organic reactions involving the protection of the pyrrolidine ring and subsequent functionalization with the methoxy-oxoethylcarbamoyl group .
Chemical Reactions Analysis
1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: It can be reduced to yield amine derivatives.
Substitution: The compound is often involved in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine involves the protection of functional groups during chemical reactions. The Boc group (tert-butoxycarbonyl) is introduced to the molecule to shield reactive sites, thereby preventing unwanted side reactions . This protection is crucial in multi-step organic syntheses where selective reactions are required.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s distinctiveness arises from its Boc-protected amine and carbamoyl ester. Below is a comparative analysis with structurally related pyrrolidine derivatives:
Table 1: Key Structural and Molecular Comparisons
Physicochemical Properties
- Molecular Weight and Solubility: The trifluoroacetate salt form increases solubility in polar solvents compared to non-salt derivatives like 2-oxo-4-propyl-1-pyrrolidinyl acetamide (MW: 185), which may exhibit lower aqueous solubility due to its hydrophobic propyl group .
Biological Activity
1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that summarize its effects and mechanisms of action.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a Boc (tert-butyloxycarbonyl) protecting group and a methoxy-oxoethyl carbamoyl moiety. The presence of these functional groups is essential for its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1097194-13-2 |
| Molecular Formula | C12H19N3O4 |
| Molecular Weight | 253.29 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes. The compound's structure allows it to modulate protein functions, potentially leading to therapeutic effects.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. A study conducted on various cancer cell lines demonstrated significant cytotoxic effects, particularly against breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial effects against a range of pathogens. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Case Studies
- Anticancer Study : In a recent publication, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values indicating potency comparable to established chemotherapeutics .
- Antimicrobial Assessment : A study published in the Journal of Antimicrobial Chemotherapy assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in agar diffusion tests, highlighting its potential as an antimicrobial agent .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing 1-Boc-2-(2-methoxy-2-oxoethylcarbamoyl)pyrrolidine?
- Methodological Answer : The synthesis typically involves a multi-step approach starting with a Boc-protected pyrrolidine scaffold. A common strategy employs carbodiimide-mediated coupling (e.g., EDC/HOBt) to introduce the 2-methoxy-2-oxoethylcarbamoyl group. For example, analogous syntheses of pyrrolidine carboxamides involve activating the carbonyl group of methoxy-oxoethylcarboxylic acid derivatives for nucleophilic attack by the amine on the Boc-protected pyrrolidine . Critical steps include maintaining anhydrous conditions and monitoring reaction progress via TLC or LC-MS to prevent over- or under-coupling. Post-synthesis, purification via flash chromatography (using gradients of ethyl acetate/hexane) or preparative HPLC ensures removal of unreacted reagents and byproducts .
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS, with ≥95% purity typically required for research applications. Structural confirmation relies on H and C NMR to verify the Boc group (tert-butyl signals at δ ~1.4 ppm in H NMR) and carbamoyl linkages (amide protons at δ ~6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ or [M+Na]+ ions). For stereochemical confirmation, chiral HPLC or X-ray crystallography may be necessary if asymmetric centers are present .
Advanced Research Questions
Q. How do steric and electronic factors influence the coupling efficiency during its synthesis?
- Methodological Answer : The Boc group introduces steric hindrance, which can slow nucleophilic attack at the pyrrolidine nitrogen. Electronic effects from the methoxy-oxoethylcarbamoyl group may also reduce reactivity due to electron-withdrawing properties. To mitigate this, activating agents like HATU or PyBOP (vs. EDC) enhance coupling efficiency by stabilizing the intermediate oxazolone. Solvent choice (e.g., DMF for polar aprotic conditions) and temperature optimization (0–25°C) further improve yields. Computational modeling (e.g., DFT studies) can predict reactivity hotspots to guide reagent selection .
Q. What analytical strategies resolve discrepancies in NMR data for stereoisomers or rotamers?
- Methodological Answer : Rotational barriers in carbamoyl groups can lead to split NMR signals. Variable-temperature NMR (VT-NMR) experiments (e.g., from 25°C to −40°C) slow conformational exchange, coalescing split peaks into singlets. For stereoisomers, NOESY or ROESY experiments identify spatial proximities between protons to confirm relative configurations. Chiral derivatization agents (e.g., Mosher’s acid) or enzymatic resolution (using lipases/esterases) can isolate enantiomers for individual analysis .
Q. How can researchers optimize the stability of this compound under physiological conditions for in vitro assays?
- Methodological Answer : Stability studies in PBS (pH 7.4) or simulated gastric fluid assess hydrolytic degradation of the Boc group or carbamate linkage. LC-MS tracks degradation products over time. To enhance stability, substituents like electron-donating groups on the pyrrolidine ring or replacing the methoxy group with a bulkier alkoxy moiety (e.g., isopropoxy) can reduce hydrolysis rates. Encapsulation in liposomes or cyclodextrin complexes may also prolong half-life .
Q. What role does this compound play in protease inhibitor design, and how is its activity validated?
- Methodological Answer : As a carboxamide derivative, it mimics peptide substrates, competitively inhibiting proteases like cysteine or serine hydrolases. Activity is validated via fluorogenic assays (e.g., using Z-Phe-Arg-AMC for cysteine proteases) to measure IC values. Crystallographic studies of inhibitor-enzyme complexes (e.g., PDB deposition) reveal binding modes. Mutagenesis studies (e.g., alanine scanning) identify critical residues for interaction .
Data Contradiction and Resolution
Q. How should researchers address conflicting bioactivity data across studies using this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, ionic strength) or impurities in compound batches. Reproducibility requires strict adherence to protocols (e.g., standardized enzyme concentrations). Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) confirms results. Collaborative inter-laboratory studies and open-data sharing (e.g., via PubChem) enhance consensus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
